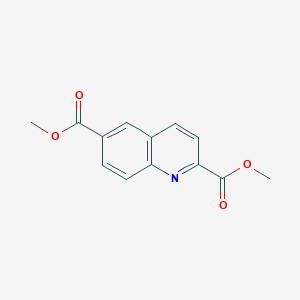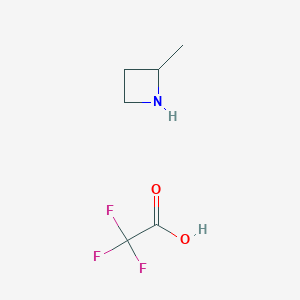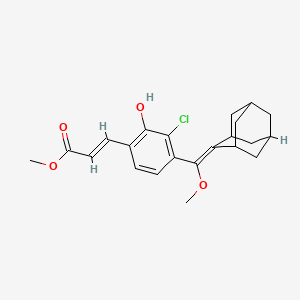
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is a complex organic compound with a unique structure that combines adamantane, a polycyclic hydrocarbon, with a phenyl group substituted with chlorine, hydroxyl, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy and methylene groups.
Aldol Condensation: The functionalized adamantane is then subjected to aldol condensation with a suitable aldehyde to form the intermediate compound.
Esterification: The intermediate is esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known for enhancing the stability and bioavailability of drugs. Additionally, the presence of multiple functional groups allows for targeted interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.
特性
分子式 |
C22H25ClO4 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
methyl (E)-3-[4-[2-adamantylidene(methoxy)methyl]-3-chloro-2-hydroxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C22H25ClO4/c1-26-18(24)6-4-14-3-5-17(20(23)21(14)25)22(27-2)19-15-8-12-7-13(10-15)11-16(19)9-12/h3-6,12-13,15-16,25H,7-11H2,1-2H3/b6-4+,22-19? |
InChIキー |
KORDOCITOWKYQK-PFLNPMNTSA-N |
異性体SMILES |
COC(=O)/C=C/C1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
正規SMILES |
COC(=O)C=CC1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)

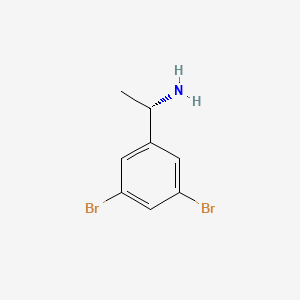
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

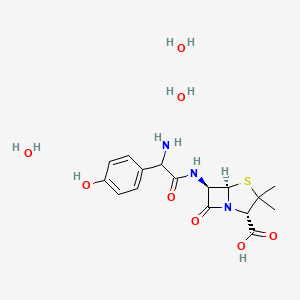
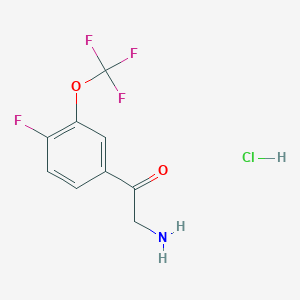
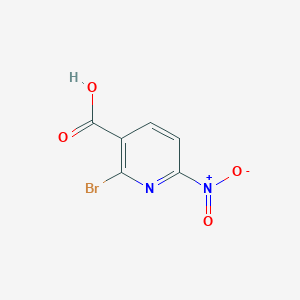

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
